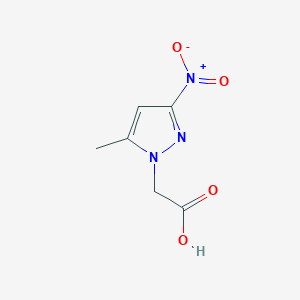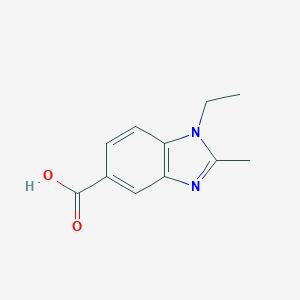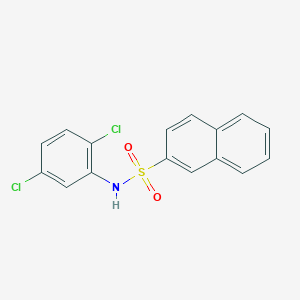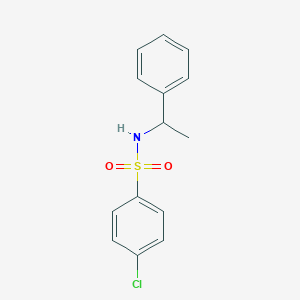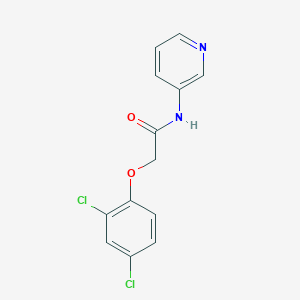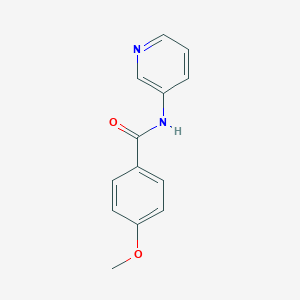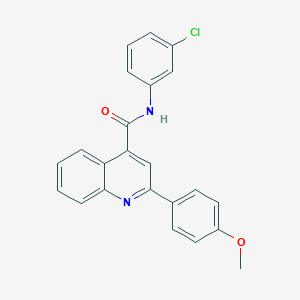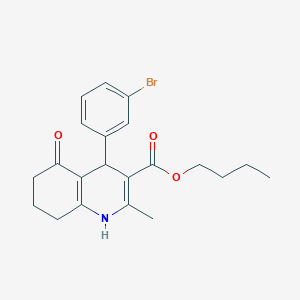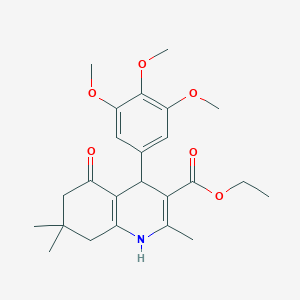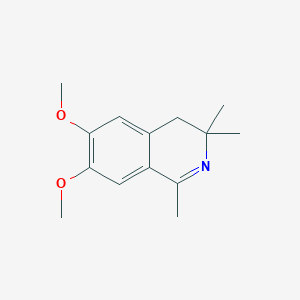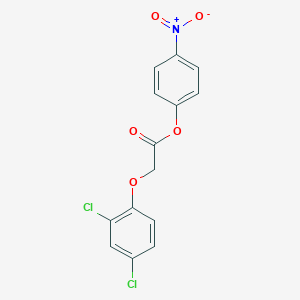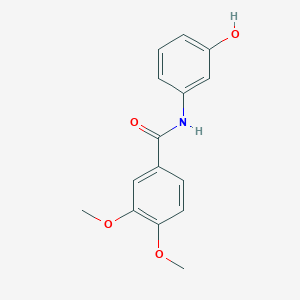
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. HDMB is a white crystalline powder that has a molecular weight of 293.33 g/mol and a melting point of 193-194°C.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, there are also some limitations associated with its use. N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide. One area of interest is the development of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a catalyst in organic reactions. Further research is also needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide and its potential applications in various fields of research.
Métodos De Síntesis
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,4-dimethoxybenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The reaction yields N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide as a white solid that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicine, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In the field of chemistry, N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide has been used as a starting material for the synthesis of various other compounds. It has also been studied for its potential use as a catalyst in organic reactions.
Propiedades
Número CAS |
313552-14-6 |
|---|---|
Nombre del producto |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-6-10(8-14(13)20-2)15(18)16-11-4-3-5-12(17)9-11/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
SBSDCTKTYINSMN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



